molecular formula C29H44F3N3O6 B1139484 Taltobulin trifluoroacetate

Taltobulin trifluoroacetate

Cat. No.: B1139484
M. Wt: 587.7 g/mol
InChI Key: SHWPCKJNFBDPFA-LPWSJWOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Taltobulin trifluoroacetate involves several steps. One method begins with the Friedel-Crafts condensation of dimethylacrylic acid with benzene in the presence of aluminum chloride to produce 3-methyl-3-phenylbutanoic acid. This acid is then activated as a mixed anhydride by treatment with pivaloyl chloride and triethylamine, followed by coupling with the lithium salt of (S)-4-isopropyl-2-oxazolidinone to furnish the chiral N-acyl oxazolidinone. Subsequent steps include diastereoselective introduction of an azido group, catalytic hydrogenation, and several other reactions to yield the final tripeptide .

Chemical Reactions Analysis

Taltobulin trifluoroacetate undergoes various chemical reactions, primarily involving its antimicrotubule activity. It inhibits the polymerization of tubulin, leading to the disruption of microtubule organization within cells. This disruption induces mitotic arrest and apoptosis . Common reagents used in these reactions include tubulin and various cell lines for in vitro studies .

Mechanism of Action

The mechanism of action of Taltobulin trifluoroacetate involves its binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The compound induces mitotic arrest and apoptosis by interfering with the normal function of microtubules during cell division . It also activates both the extracellular signal-regulated kinases and phosphoinositide 3-kinase/AKT signaling pathways, promoting cell viability and reducing apoptosis in certain contexts .

Properties

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWPCKJNFBDPFA-LPWSJWOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.